Porphobilinogen(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

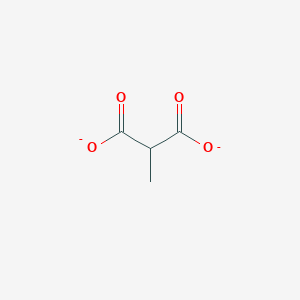

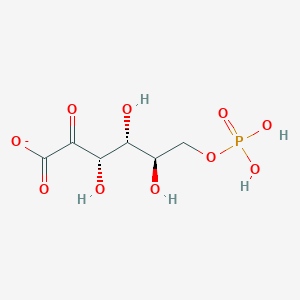

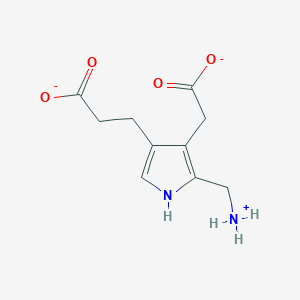

Porphobilinogen(1-) is conjugate base of porphobilinogen arising from deprotonation of the two carboxy groups and protonation of the amino group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a porphobilinogen.

Scientific Research Applications

Porphobilinogen Synthase and Heme's Asymmetry

Porphobilinogen is crucial as the monopyrrole precursor of all biological tetrapyrroles. The enzyme porphobilinogen synthase (PBGS), also known as 5-aminolevulinate dehydratase, is responsible for the biosynthesis of porphobilinogen through the asymmetric condensation of two molecules of 5-aminolevulinate. This process is significant due to its involvement in the overall structure and function of PBGS, and it highlights the enzyme's role as a primary target for environmental toxins like lead (Jaffe, 1995).

Transformation into Porphyrins

Porphobilinogen undergoes conversion into porphyrins, an important step in various biochemical processes. This transformation has been studied in human erythrocytes and other organisms, emphasizing the fundamental role of porphobilinogen in the biosynthesis of primary tetrapyrroles like uroporphyrinogen (Cornford, 1964).

Stereochemistry in Biosynthesis

The study of porphobilinogen's stereochemistry, particularly in the biosynthesis of the vinyl groups of protoporphyrin-IX, is another significant area of research. This involves the synthesis of [2H]-labelled porphobilinogen and sheds light on the molecular mechanisms underlying the formation of crucial biological compounds (Battersby et al., 1975).

Dipyrromethane Cofactor in Catalysis

The presence of a dipyrromethane cofactor in the catalytic site of E. coli porphobilinogen deaminase and its role in the binding of intermediates during the catalytic reaction is another important aspect. This discovery contributes to our understanding of the enzyme's mechanism and the structure of the cofactor involved in the process (Jordan & Warren, 1987).

Porphobilinogen in Genetic Diseases

Research has also focused on the role of porphobilinogen deaminase in genetic diseases like acute intermittent porphyria. The study of mRNA species and their transcription in relation to this enzyme provides insight into the genetic basis of such diseases (Grandchamp et al., 1989).

Porphobilinogen Excretion and Regulation

The excretion of porphobilinogen in conditions like chemical-induced porphyria and its regulation by enzymes such as porphobilinogen oxygenase have been examined. This research contributes to our understanding of the physiological regulation of porphobilinogen levels (Frydman et al., 1975).

Tissue-Specific Expression and Splicing

The tissue-specific expression and splicing of the human porphobilinogen deaminase gene have been a focus of research, revealing how different isoforms of the enzyme are produced in various tissues. This has implications for understanding the regulation of heme biosynthesis and related disorders (Beaumont et al., 1989).

properties

Product Name |

Porphobilinogen(1-) |

|---|---|

Molecular Formula |

C10H13N2O4- |

Molecular Weight |

225.22 g/mol |

IUPAC Name |

3-[5-(azaniumylmethyl)-4-(carboxylatomethyl)-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/p-1 |

InChI Key |

QSHWIQZFGQKFMA-UHFFFAOYSA-M |

SMILES |

C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |

Canonical SMILES |

C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)

![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)